molecular formula C17H20FN3O2 B2926933 (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1210943-40-0

(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2926933
CAS RN: 1210943-40-0
M. Wt: 317.364
InChI Key: BAYMGVMBYBFIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine the structure .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral properties. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .

Scientific Research Applications

  • Synthesis and Biological Activities : A study by Kumar et al. (2012) discusses the synthesis of a similar compound and its potential antimicrobial activity. Compounds containing methoxy group in this category showed high antimicrobial activity, indicating its use in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Formulation Development for Poorly Soluble Compounds : Burton et al. (2012) explored the development of a precipitation-resistant solution formulation for a similar compound. This research is significant for the early toxicology and clinical studies of poorly water-soluble compounds, demonstrating its application in pharmaceutical development (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

  • Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) reported on the synthesis of novel pyrazoline derivatives showing significant in vivo antiinflammatory and in vitro antibacterial activity. This suggests the role of similar compounds in developing new antiinflammatory and antibacterial drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

  • Low-Cost Emitters with Large Stokes' Shift : Volpi et al. (2017) synthesized a series of compounds including similar structures for potential use as low-cost emitters with large Stokes' shift. This research indicates the application of such compounds in the development of luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

  • Molecular Structure and Physicochemical Properties : Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of similar compounds, revealing their molecular electrostatic potential and physicochemical properties. This type of research is fundamental in understanding the chemical behavior of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects. This can involve interacting with biological molecules, altering biochemical pathways, or modulating cellular processes .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-11-23-15-12-21(14-7-5-13(18)6-8-14)19-16(15)17(22)20-9-3-4-10-20/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYMGVMBYBFIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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